molecular formula C9H13F2N3 B3012908 4-(Azidomethyl)-8,8-difluorobicyclo[5.1.0]octane CAS No. 2241140-73-6

4-(Azidomethyl)-8,8-difluorobicyclo[5.1.0]octane

Cat. No.: B3012908
CAS No.: 2241140-73-6
M. Wt: 201.221
InChI Key: ZZBJFGWNENQICG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Azidomethyl)-8,8-difluorobicyclo[5.1.0]octane is a compound of interest in organic chemistry due to its unique structural features and potential applications in various fields. This compound contains an azidomethyl group and a difluorobicyclo[5.1.0]octane core, which contribute to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Azidomethyl)-8,8-difluorobicyclo[5.1.0]octane typically involves the introduction of the azidomethyl group to the difluorobicyclo[5.1.0]octane scaffold. One common method is the nucleophilic substitution reaction where a suitable precursor, such as a halomethyl derivative, is reacted with sodium azide under appropriate conditions to form the azidomethyl group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors to control reaction conditions precisely and improve scalability.

Chemical Reactions Analysis

Types of Reactions

4-(Azidomethyl)-8,8-difluorobicyclo[5.1.0]octane undergoes various types of chemical reactions, including:

    Substitution Reactions: The azidomethyl group can participate in nucleophilic substitution reactions.

    Cycloaddition Reactions: The azide group can undergo [3+2] cycloaddition reactions with alkynes to form triazoles.

    Reduction Reactions: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Sodium Azide: Used for introducing the azide group via nucleophilic substitution.

    Copper(I) Catalysts: Employed in cycloaddition reactions to form triazoles.

    Lithium Aluminum Hydride: Utilized for the reduction of the azide group to an amine.

Major Products Formed

    Triazoles: Formed from cycloaddition reactions.

    Amines: Resulting from the reduction of the azide group.

Scientific Research Applications

4-(Azidomethyl)-8,8-difluorobicyclo[5.1.0]octane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of bioactive compounds.

    Industry: Utilized in the development of new materials and polymers with unique properties.

Mechanism of Action

The mechanism of action of 4-(Azidomethyl)-8,8-difluorobicyclo[5.1.0]octane involves the reactivity of the azide group. The azide group can undergo cycloaddition reactions, forming stable triazole rings, which can interact with various molecular targets. Additionally, the difluorobicyclo[5.1.0]octane core provides stability and influences the compound’s overall reactivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Azidomethyl)-8,8-difluorobicyclo[5.1.0]octane is unique due to the presence of both the azidomethyl group and the difluorobicyclo[5.1.0]octane core. This combination imparts distinct reactivity and stability, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

4-(azidomethyl)-8,8-difluorobicyclo[5.1.0]octane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13F2N3/c10-9(11)7-3-1-6(5-13-14-12)2-4-8(7)9/h6-8H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZBJFGWNENQICG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C2(F)F)CCC1CN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13F2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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